N2-D-Gluconoyl-N5-((D-gluconoylamino)iminomethyl)-L-ornithine
Description
Properties
CAS No. |
94071-05-3 |
|---|---|
Molecular Formula |
C18H34N4O14 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]-5-[[2-[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]hydrazinyl]methylideneamino]pentanoic acid |
InChI |
InChI=1S/C18H34N4O14/c23-4-8(25)10(27)12(29)14(31)16(33)21-7(18(35)36)2-1-3-19-6-20-22-17(34)15(32)13(30)11(28)9(26)5-24/h6-15,23-32H,1-5H2,(H,19,20)(H,21,33)(H,22,34)(H,35,36)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1 |
InChI Key |
VNCUMKMJEPBQEQ-RUGJADPBSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CN=CNNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)CN=CNNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Biological Activity
N2-D-Gluconoyl-N5-((D-gluconoylamino)iminomethyl)-L-ornithine (CAS Number: 94071-05-3) is a compound that has garnered interest in various fields of biological research. This article explores its biological activities, potential therapeutic applications, and relevant case studies.
Molecular Formula: C18H34N4O14
Molecular Weight: 530.481 g/mol
Structure: The compound features a complex structure that includes a gluconoyl group and an ornithine backbone, which are known to influence its biological interactions.
Biological Activity Overview
This compound exhibits several biological activities:
- Antidiabetic Effects: Research indicates that compounds with similar structures can act as α-glucosidase inhibitors, which are crucial in managing postprandial blood glucose levels. Such activity is beneficial for individuals with type II diabetes .
- Anticancer Potential: The compound's structural components suggest possible interactions with cellular pathways involved in cancer progression. Preliminary studies on related compounds indicate potential anticancer properties, warranting further investigation into this area .
- Antimicrobial Activity: Some derivatives of ornithine have shown antimicrobial properties, suggesting that this compound may also exhibit similar activities against various pathogens .
Case Studies
- Diabetes Management:
- Cancer Research:
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between N²-D-Gluconoyl-N⁵-((D-gluconoylamino)iminomethyl)-L-ornithine and related ornithine derivatives:
Binding Affinity and Enzyme Interactions
- N-2-Succinyl-L-Ornithine: Exhibits exceptional binding to L-ornithine-N5-monooxygenase (PvdA) with a binding energy of -12.8 kcal/mol, far exceeding L-ornithine (-7.7 kcal/mol) . The succinyl group enhances interactions with residues like ARG357 and SER415, critical for PvdA inhibition in Pseudomonas aeruginosa.
- NG,NG-Dimethyl-L-arginine (ADMA): Acts as a competitive inhibitor of nitric oxide synthase (NOS), disrupting NO signaling. Its smaller N⁵-dimethyl group allows efficient penetration into endothelial cells but lacks the steric bulk of gluconoyl groups .
- Target Compound: The dual gluconoyl modification likely impedes binding to narrow enzyme active sites (e.g., PvdA) but may favor interactions with carbohydrate-recognizing domains in lectins or glycosidases.
Solubility and Pharmacokinetics
- The gluconoyl groups in the target compound predict high aqueous solubility (>100 mg/mL), contrasting with hydrophobic analogs like the benzofuranyl sulfonyl derivative (water-insoluble) . This property could enhance bioavailability in systemic applications.
- ADMA’s solubility in water (14.9 mg/mL) and ethanol facilitates its role as a circulating biomarker, whereas the target compound’s solubility profile may suit intravenous or topical formulations .
Metabolic and Therapeutic Implications
- N⁵-Formyl-D-Ornithine : Involved in arginine-to-ornithine conversion, a step linked to circadian rhythm modulation in mice . The formyl group may influence mitochondrial energy metabolism.
- Target Compound: The gluconoyl moieties could redirect ornithine toward glycoconjugate synthesis (e.g., microbial exopolysaccharides) or act as a slow-release ornithine prodrug, bypassing rapid renal clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
